

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(3-Thienyl)ethanamine

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Compound of Interest

Compound Name: 2-(3-Thienyl)ethanamine

Cat. No.: B1357127

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Authored For: Drug Development Professionals, Researchers, and Scientists
Preamble: This document provides an in-depth analysis of the core physicochemical properties of **2-(3-thienyl)ethanamine** (CAS: 59311-67-0), a key heterocyclic building block in medicinal chemistry. As a primary amine derivative of thiophene, its characteristics, such as basicity, lipophilicity, and solubility, are critical determinants of its behavior in both synthetic protocols and biological systems. This guide moves beyond a simple data sheet, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination.

Section 1: Chemical Identity and Core Physical Properties

2-(3-Thienyl)ethanamine is an aromatic amine belonging to the thiophene class of compounds. The presence of the sulfur-containing thiophene ring and the flexible ethylamine side chain imparts a unique combination of properties relevant to its application as a scaffold or intermediate in drug discovery.

Molecular Structure and Identifiers

The fundamental identity of this compound is established by its structure and universally recognized chemical identifiers.

Caption: Chemical structure of **2-(3-thienyl)ethanamine**.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	2-thiophen-3-ylethanamine	PubChem[1]
CAS Number	59311-67-0	Chemsr[2] , PubChem[1]
Molecular Formula	C ₆ H ₉ NS	Chemsr[2] , PubChem[1]
Molecular Weight	127.21 g/mol	PubChem[1]

| Synonyms | 2-(Thiophen-3-yl)ethanamine, 3-Thiopheneethanamine | [Chemsr\[2\]](#), Alfa Chemistry[3] |

Summary of Physicochemical Data

The following table summarizes key quantitative physicochemical parameters for **2-(3-thienyl)ethanamine**. It is important to note that many of these values are predicted or sourced from chemical supplier databases and should be experimentally verified for critical applications.

Table 2: Key Physicochemical Properties

Property	Value	Source
Boiling Point	203.8 ± 15.0 °C (at 760 mmHg)	Chemsr[2]
Density	1.1 ± 0.1 g/cm ³	Chemsr[2]
Refractive Index	1.567	Chemsr[2]
Flash Point	77.1 ± 20.4 °C	Chemsr[2] [4]
LogP (calculated)	1.14	Chemsr[2] [4]
Melting Point	Not Available (for free base)	Chemsr[2]

| Melting Point (HCl Salt) | 215-216 °C | [chemBlink\[5\]](#) |

Section 2: Acid-Base Properties (pKa)

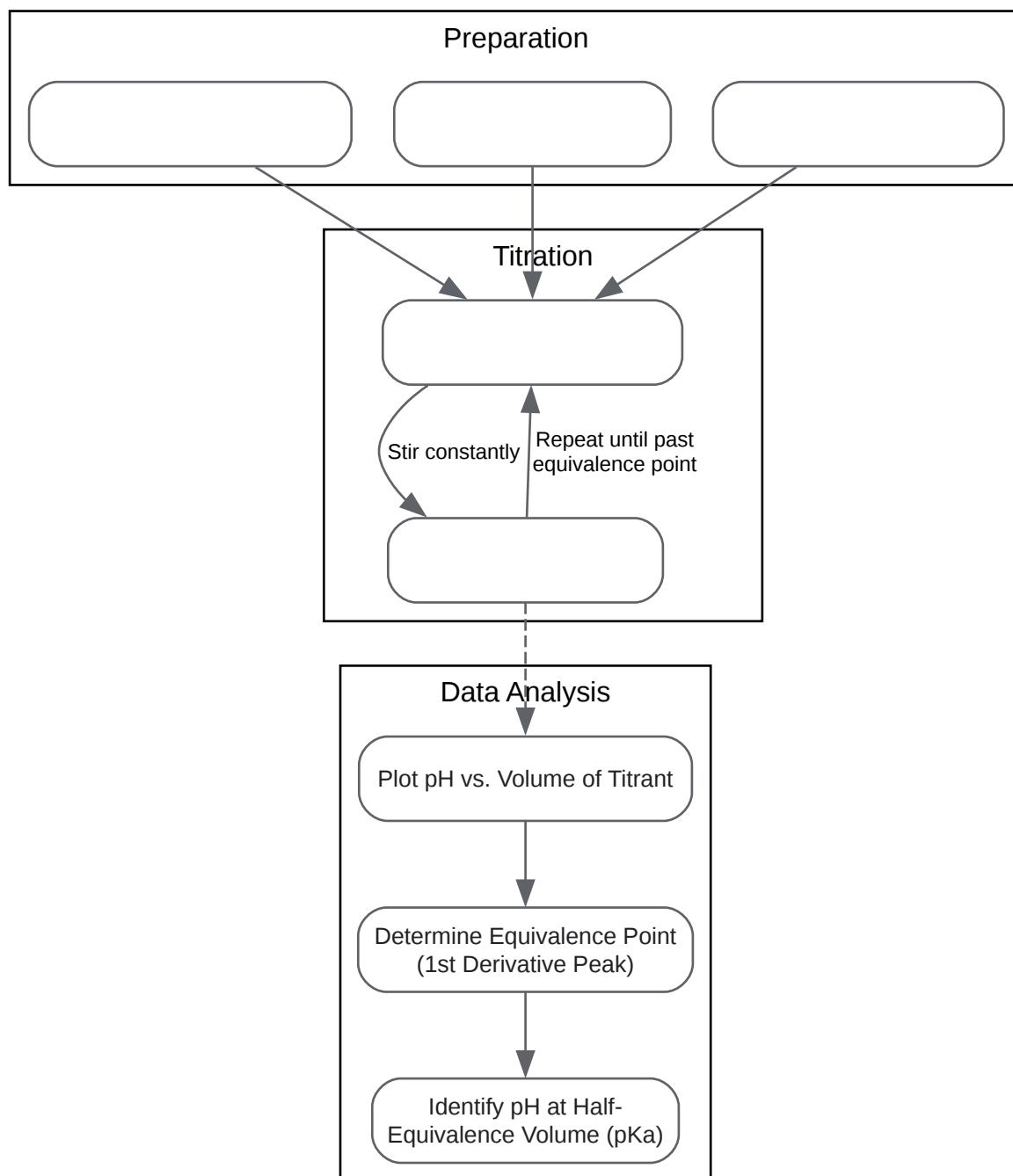
The basicity of the primary amine group, quantified by its pKa, is arguably the most critical physicochemical property for **2-(3-thienyl)ethanamine**. It governs the molecule's ionization state at physiological pH, which directly impacts its solubility, membrane permeability, and potential interactions with biological targets.

Significance and Expected Value

The pKa is the pH at which the amine is 50% protonated (as the ammonium conjugate acid, R-NH₃⁺) and 50% in its neutral, free base form (R-NH₂). Like most primary amines, **2-(3-thienyl)ethanamine** is a base due to the lone pair of electrons on the nitrogen atom.^[6] While a specific experimental pKa value is not readily available in public databases, the expected pKa for a primary aliphatic amine is typically in the range of 9-11.^[7] This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form, which enhances aqueous solubility but can limit passive diffusion across lipid membranes.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and simplicity.^{[7][8]} The protocol involves monitoring the pH of a solution of the amine as a strong acid is added, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa.



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Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

- Preparation: Accurately prepare a ~0.01 M solution of **2-(3-thienyl)ethanamine** in an electrolyte solution (e.g., 0.15 M KCl to maintain constant ionic strength). Calibrate a pH meter using standard buffers.
- Titration: Place the amine solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a stirrer.
- Data Collection: Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl) using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is identified as the point of maximum slope, which can be found precisely by plotting the first derivative of the curve ($\Delta\text{pH}/\Delta\text{V}$ vs. V).
- pKa Calculation: The pKa is the pH value at the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the equivalence point has been added).

Section 3: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is quantified by the partition coefficient (P), or more commonly, its logarithm (LogP).

Significance and Calculated Value

The LogP value is the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase (typically water or buffer) at equilibrium.^[9] ^[10]

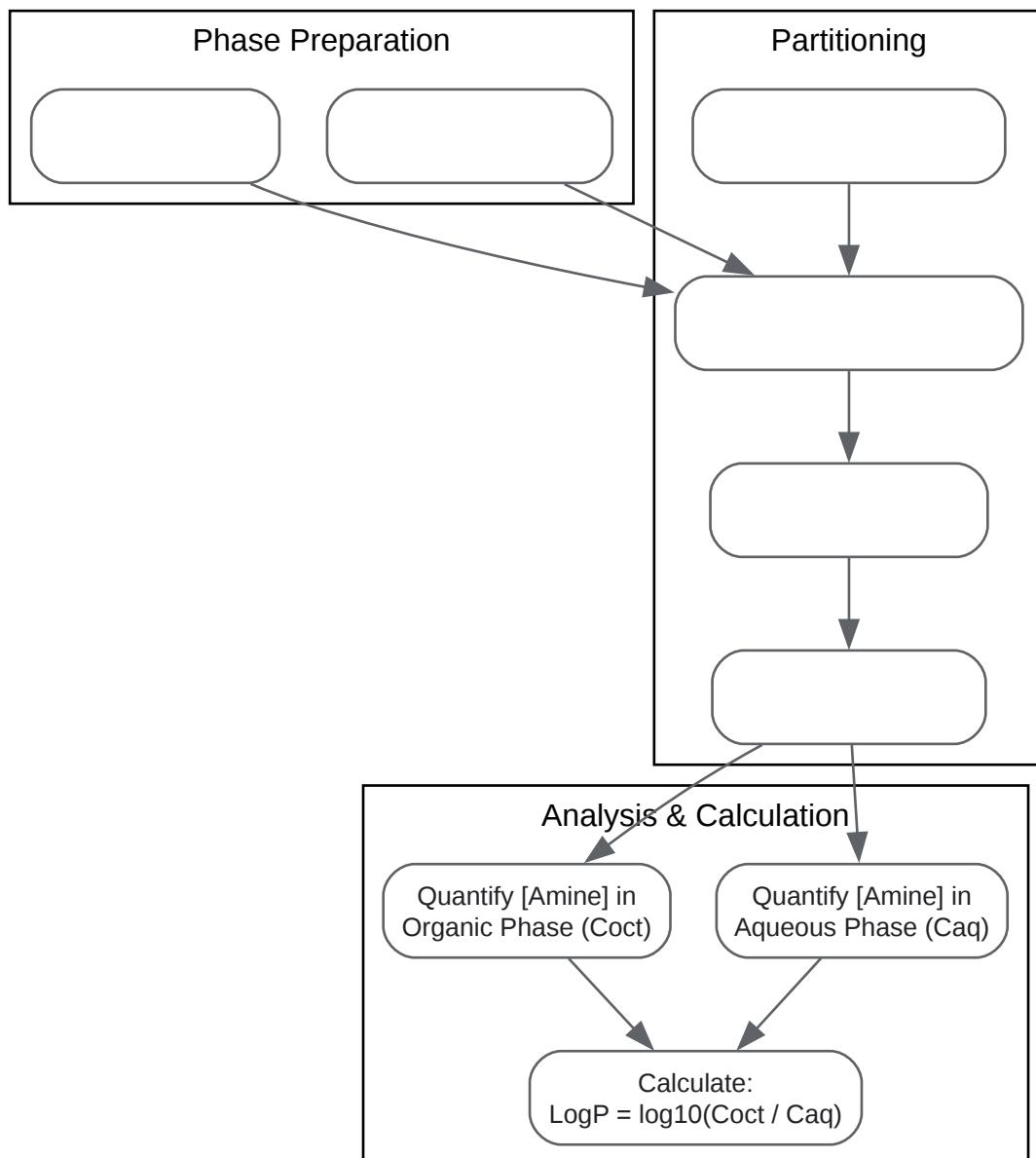
- LogP > 0: Indicates the compound is more soluble in the organic phase (lipophilic).
- LogP < 0: Indicates the compound is more soluble in the aqueous phase (hydrophilic).^[10]
- LogP = 0: Indicates equal partitioning between the two phases.^[9]

For **2-(3-thienyl)ethanamine**, the calculated LogP is 1.14.^[2]^[4] This positive value suggests a moderate degree of lipophilicity, indicating that while it has some preference for nonpolar

environments, its basicity and ability to protonate will still confer significant aqueous solubility.

Experimental Protocol: LogP Determination by Shake-Flask Method

The Shake-Flask method is the traditional and most widely accepted technique for the experimental determination of LogP.^[9] It directly measures the partitioning of the solute between n-octanol and water.



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Caption: Workflow for LogP determination via the Shake-Flask method.

Methodology:

- Phase Preparation: Pre-saturate n-octanol with water (or an appropriate buffer, e.g., phosphate buffer at pH 7.4) and vice-versa by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.[11]
- Partitioning: Prepare a dilute solution of **2-(3-thienyl)ethanamine** in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.
- Equilibration: Vigorously shake the mixture for a sufficient period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
- Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.
- Quantification: Accurately determine the concentration of the amine in both the aqueous and organic phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: Calculate the partition coefficient $P = [\text{concentration in octanol}] / [\text{concentration in aqueous phase}]$, and then determine $\text{LogP} = \log_{10}(P)$.[10]

Section 4: Solubility

Solubility is a fundamental property that dictates how a compound can be formulated for administration and how it behaves in aqueous biological fluids. The solubility of amines is highly dependent on pH due to the protonation of the amino group.[12]

Qualitative Assessment

Based on its structure, **2-(3-thienyl)ethanamine** is expected to exhibit the following solubility characteristics:

- Aqueous Solubility: As a primary amine, it can act as a hydrogen bond acceptor and donor, which promotes water solubility.[6][13] This solubility is significantly enhanced at acidic to neutral pH where the amine is protonated to form a more water-soluble ammonium salt.[12]

- Organic Solvent Solubility: The presence of the thiophene ring and the six-carbon backbone contributes to its solubility in a wide range of organic solvents, such as alcohols, DMSO, and chlorinated solvents.

Experimental Protocol: Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent system.

Methodology:

- Preparation: Add an excess amount of **2-(3-thienyl)ethanamine** to a known volume of the desired aqueous medium (e.g., deionized water or a specific pH buffer) in a sealed vial.
- Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.
- Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are included. This is often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved amine using a validated analytical method (e.g., HPLC-UV).
- Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., in mg/mL or mol/L).

Section 5: Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of **2-(3-thienyl)ethanamine**. While specific spectra for this compound are not widely published, its expected profile can be predicted based on its functional groups.

- ¹H NMR: The spectrum is expected to show distinct signals for the three protons on the thiophene ring, two triplet signals for the two inequivalent -CH₂- groups of the ethyl chain, and a broad singlet for the -NH₂ protons which may exchange with D₂O.^[14] The protons on

the carbon adjacent to the nitrogen will be deshielded and appear downfield (~2.3-3.0 ppm).

[14]

- ¹³C NMR: Signals for the four unique carbons of the thiophene ring and the two aliphatic carbons of the ethyl side chain are expected. Carbons attached to the nitrogen atom typically appear in the 10-65 ppm range.[14]
- Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and characteristic C=C and C-S stretching vibrations from the thiophene ring.[14]
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to its molecular weight. A prominent fragmentation pattern would likely involve the loss of the amino group or cleavage of the bond between the two ethyl carbons.

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